1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid
Description
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, which includes a spirocyclic framework, makes it an interesting subject for research and application in chemistry, biology, and medicine .
Properties
IUPAC Name |
1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c10-7(11)6-5-12-8(9-6)3-1-2-4-8/h6,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFDZRROXCWEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and aziridine derivatives under controlled conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The reaction conditions usually include specific temperatures, solvents, and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid: This compound lacks the hydrochloride salt, which can affect its solubility and reactivity.
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid: This compound has a different ring size, which can influence its chemical properties and biological activity.
Biological Activity
Neurological Disorders
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid has shown promise in the treatment of neurological disorders. The compound's ability to modulate receptor functions and enzyme activities in the central nervous system has made it a subject of interest for researchers exploring novel therapies for conditions such as:
- Alzheimer's disease
- Parkinson's disease
- Epilepsy
Cancer Treatment
Research indicates that 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid and its derivatives exhibit potential anticancer activities. The compound's unique structure allows it to interact with biological targets effectively, potentially influencing pathways involved in tumor progression.
The biological activity of 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid is attributed to its ability to interact with specific molecular targets. The sulfur and nitrogen atoms within its structure play crucial roles in forming bonds with various biological molecules, influencing their activity.
Receptor Interactions
Studies suggest that the compound may interact with specific receptors related to neurotransmission and tumor progression. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties.
Enzyme Modulation
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid has been observed to modulate certain enzyme activities, which may contribute to its therapeutic potential.
Case Study: EGFR Inhibition
A study investigating the antiproliferative properties of 1-thia-4-azaspiro[4.4/5]alkan-3-one derivatives, which are structurally related to 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, revealed promising results :
| Compound | EGFR IC50 (nM) |
|---|---|
| 6b | 84 |
| 7b | 78 |
These findings suggest that compounds with similar structural features to 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid may have potential as EGFR inhibitors, which could be valuable in cancer treatment.
Antituberculous Activity
While exploring the biological activity of related compounds, a study on imidazo[1,2-a]pyridine derivatives, including some with thiazolidine moieties similar to 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, was conducted . However, the compounds tested did not show significant antituberculous activity at the tested concentration of 6.25 μg/mL.
Structure-Activity Relationships
The unique spirocyclic structure of 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid contributes to its distinct biological properties. Comparisons with structurally similar compounds provide insights into the importance of specific structural elements:
- The presence of both sulfur and nitrogen atoms in the ring system appears to be crucial for its biological activity.
- The carboxylic acid functional group plays a significant role in its chemical reactivity and biological interactions.
Ongoing Research and Future Directions
Current research efforts are focused on:
- Elucidating the specific molecular targets and pathways affected by 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid.
- Developing novel derivatives with enhanced biological activity and improved pharmacokinetic properties.
- Exploring potential synergistic effects when combined with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
